Methyl 2-(3,4-dimethylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Methyl 2-(3,4-dimethylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic heterocyclic compound featuring a thieno[2,3-c]pyridine core fused with a tetrahydrothiophene ring. The molecule is substituted at position 2 with a 3,4-dimethylbenzamido group, at position 6 with an ethyl group, and at position 3 with a methyl carboxylate ester. The hydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability in pharmacological applications.
Properties
IUPAC Name |
methyl 2-[(3,4-dimethylbenzoyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S.ClH/c1-5-22-9-8-15-16(11-22)26-19(17(15)20(24)25-4)21-18(23)14-7-6-12(2)13(3)10-14;/h6-7,10H,5,8-9,11H2,1-4H3,(H,21,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAYMUYIKVBQSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=C(C=C3)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(3,4-dimethylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of tetrahydrothieno derivatives and is characterized by the following structural formula:
Key Features:
- Molecular Weight: 356.91 g/mol
- Solubility: Soluble in organic solvents; limited solubility in water.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. A comparative analysis of its activity against various bacterial strains was conducted to evaluate its potential as an antimicrobial agent.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Escherichia coli | 1.56 |
| Pseudomonas aeruginosa | 1.00 |
| Salmonella spp. | 0.54 |
| Staphylococcus aureus | 1.11 |
The data indicates that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with the lowest MIC observed against Salmonella spp. .
The mechanism underlying the antibacterial activity of this compound is believed to involve inhibition of bacterial protein synthesis and disruption of cell wall integrity. Structure-activity relationship (SAR) studies suggest that modifications in the benzamide moiety can enhance or diminish activity based on electronic properties of substituents attached to the aromatic ring .
Case Studies
Case Study 1: Synthesis and Evaluation
A study conducted by researchers aimed at synthesizing various derivatives of thieno[2,3-c]pyridine compounds revealed that those with electron-withdrawing groups on the benzene ring exhibited improved antibacterial potency. The lead compound from this series demonstrated a notable MIC against resistant strains of bacteria commonly associated with nosocomial infections .
Case Study 2: Clinical Implications
In a clinical setting, derivatives of this compound were tested for efficacy in treating infections caused by multidrug-resistant organisms. Results indicated that this compound could serve as a promising candidate for further development into therapeutic agents targeting resistant bacterial strains.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of the target compound can be contextualized against closely related derivatives (Table 1). Key differences in substituents, solubility, and molecular weight influence pharmacological and physicochemical properties.
Table 1: Structural and Functional Comparison with Analogous Compounds
Structural and Functional Analysis
Substituent Effects at Position 2: The 3,4-dimethylbenzamido group in the target compound balances lipophilicity and steric bulk, which may enhance membrane permeability compared to the more polar 3,4-dimethoxybenzamido group in CAS 1216731-03-1 .
Substituent Effects at Position 6 :
- The ethyl group in the target compound reduces steric hindrance compared to the benzyl group in , favoring metabolic stability and oral bioavailability.
Ester Group Variations :
- Methyl esters (target compound and ) generally hydrolyze slower than ethyl esters (), extending in vivo half-life .
Hydrochloride Salt: The hydrochloride form in the target compound and improves aqueous solubility, critical for intravenous formulations.
Hypothetical Pharmacological Implications
Q & A
Q. What are the key steps in synthesizing Methyl 2-(3,4-dimethylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride?
The synthesis involves multi-step organic reactions, typically starting with cyclization to form the thieno[2,3-c]pyridine core. Key steps include:
- Amide bond formation : Reacting the tetrahydrothieno-pyridine intermediate with 3,4-dimethylbenzoyl chloride in the presence of a base (e.g., triethylamine) to introduce the benzamido group.
- Esterification : Methylation of the carboxylic acid moiety using methyl iodide under basic conditions.
- Hydrochloride salt formation : Final purification via acid-base extraction to isolate the hydrochloride salt.
Reaction conditions (temperature, solvent polarity, and stoichiometry) are critical for yield optimization .
Q. Which analytical techniques are essential for confirming the compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm functional groups and substituent positions.
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typically required for pharmacological studies).
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight.
- X-ray Crystallography (if crystalline): Resolves 3D conformation and stereochemistry .
Q. How can researchers assess the compound’s stability under laboratory storage conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) to identify degradation products via HPLC.
- Long-term stability : Monitor changes in purity and crystallinity over 6–12 months at 4°C and −20°C using differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzamido group) influence pharmacological activity?
- Substituent effects : Electron-donating groups (e.g., methyl in 3,4-dimethylbenzamido) enhance lipophilicity, potentially improving blood-brain barrier penetration. In contrast, electron-withdrawing groups (e.g., nitro) may reduce metabolic stability.
- Methodology :
Q. What strategies resolve contradictions in reported biological activity data for thieno-pyridine derivatives?
- Systematic variation : Control variables like cell line selection (e.g., HEK293 vs. SH-SY5Y) and assay protocols (e.g., ATP-based vs. resazurin viability assays).
- Meta-analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalization) to identify outliers.
- Orthogonal validation : Confirm activity via independent methods (e.g., patch-clamp electrophysiology for ion channel targets) .
Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing impurities?
- Design of Experiments (DoE) : Use factorial design to optimize variables (e.g., solvent polarity, catalyst loading).
- In-line monitoring : Employ PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track reaction progress.
- Byproduct analysis : LC-MS to identify and suppress side reactions (e.g., over-alkylation) .
Q. What methodologies elucidate the compound’s mechanism of action when target receptors are unknown?
Q. How can poor aqueous solubility be addressed in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
